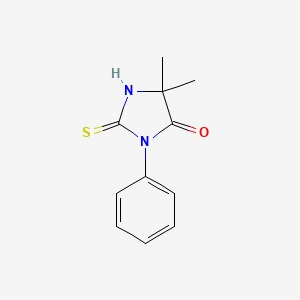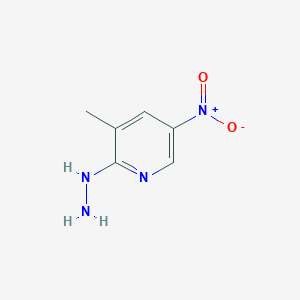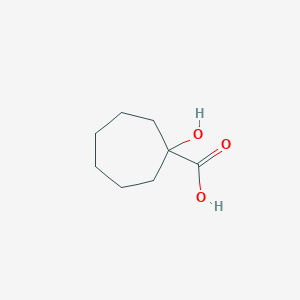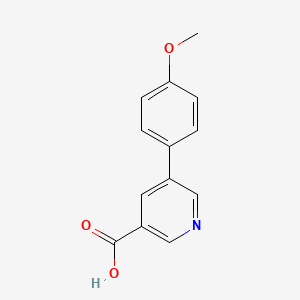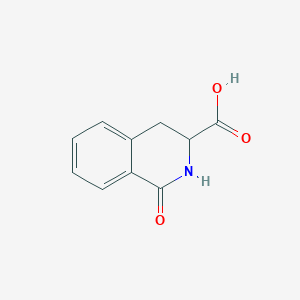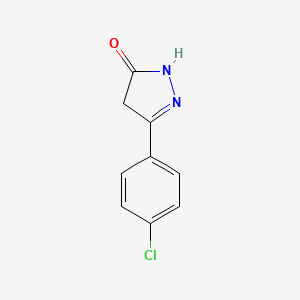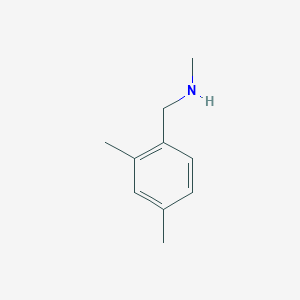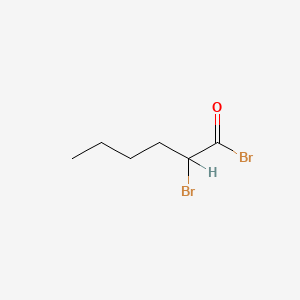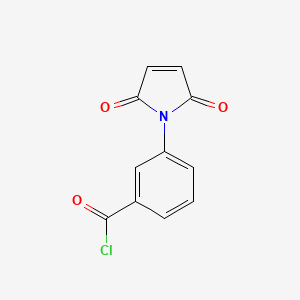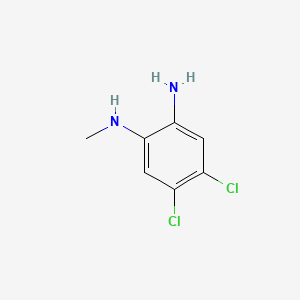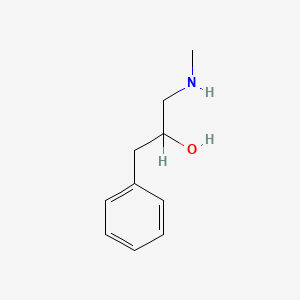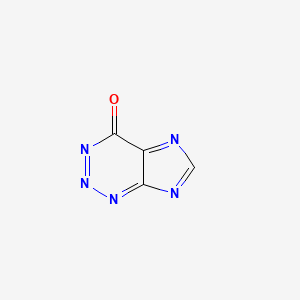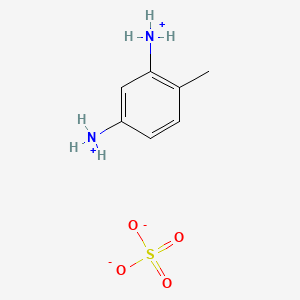
Toluene-2,4-diammonium sulphate
Overview
Description
Toluene-2,4-diammonium sulphate (TDAAS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, pharmaceuticals, and material science. TDAAS is a white crystalline powder that is soluble in water and has a molecular weight of 246.29 g/mol.
Scientific Research Applications
Toluene-2,4-diammonium sulphate has been extensively studied for its potential applications in biomedical research. It has been shown to possess anticancer properties, and studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells. Toluene-2,4-diammonium sulphate has also been investigated for its potential use as a drug delivery system. Studies have shown that Toluene-2,4-diammonium sulphate can be used to encapsulate drugs and release them in a controlled manner, making it a promising candidate for drug delivery applications.
Mechanism of Action
The mechanism of action of Toluene-2,4-diammonium sulphate is not fully understood. However, studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Toluene-2,4-diammonium sulphate has also been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer invasion and metastasis.
Biochemical and Physiological Effects
Toluene-2,4-diammonium sulphate has been shown to have minimal toxicity in vitro and in vivo. Studies have demonstrated that it does not induce significant changes in liver and kidney function, and it does not affect hematological parameters. However, further studies are needed to investigate the long-term effects of Toluene-2,4-diammonium sulphate on human health.
Advantages and Limitations for Lab Experiments
Toluene-2,4-diammonium sulphate has several advantages for lab experiments. It is easy to synthesize, and it has a high purity level. It is also stable under normal laboratory conditions and can be stored for extended periods without losing its properties. However, Toluene-2,4-diammonium sulphate has some limitations. It is not soluble in organic solvents, which limits its use in some experiments. It is also sensitive to moisture, which can affect its stability.
Future Directions
Toluene-2,4-diammonium sulphate has several potential applications in various fields, and future research should focus on exploring these applications. Some possible future directions include investigating its potential as a drug delivery system for cancer treatment, exploring its use in material science applications, and investigating its potential as a catalyst in chemical reactions.
Conclusion
Toluene-2,4-diammonium sulphate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in biomedical research, and its anticancer properties make it a promising candidate for cancer treatment. Further research is needed to explore its potential applications in material science and chemical reactions.
properties
IUPAC Name |
(3-azaniumyl-4-methylphenyl)azanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZJQBOBCRXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[NH3+])[NH3+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65321-67-7 | |
| Record name | 1,3-Benzenediamine, 4-methyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65321-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-2,4-diammonium sulphate | |
CAS RN |
74283-36-6, 65321-67-7 | |
| Record name | 1,3-Benzenediamine, 4-methyl-, sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74283-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065321677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toluene-2,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



